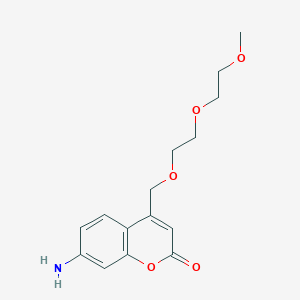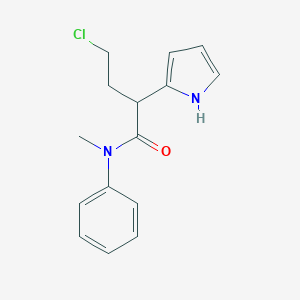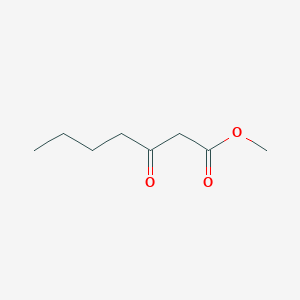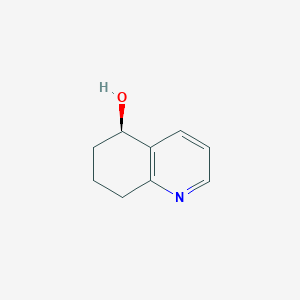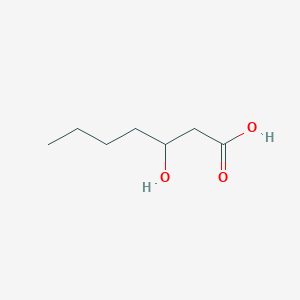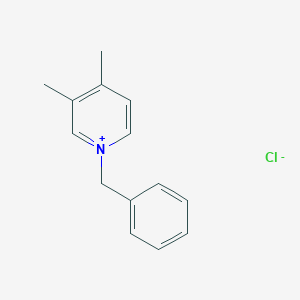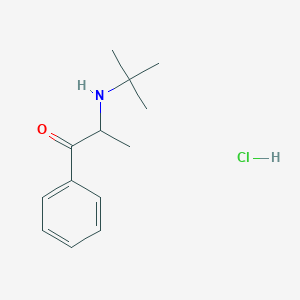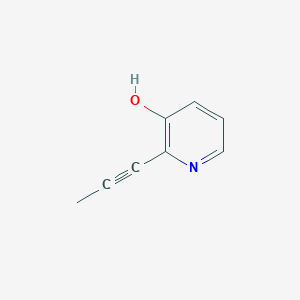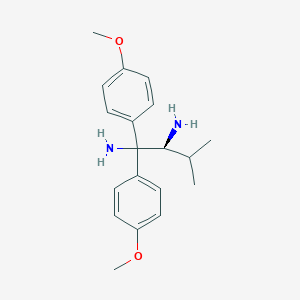
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps. It would also look at the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including the arrangement of atoms and the configuration of any chiral centers.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including any catalysts or reagents required, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Asymmetric Hydrogenation Catalyst : The compound has been utilized in ruthenium-catalyzed asymmetric hydrogenation of β-keto-enamines. This methodology provides access to γ-secondary amino alcohols, crucial for pharmaceuticals and natural products, with high yields and excellent enantioselectivities (Geng et al., 2011).
Synthesis of Optically Active Compounds : The compound has been involved in synthesizing enantiomers of 2,3-bis(p-methoxyphenyl)but-1-ene by different routes, contributing to the study of optically active compounds (Collins & Hobbs, 1970).
Formation of bis(2-oxazolidinone) Derivatives : It has been used in reactions with carbon dioxide and aliphatic α,ω-diamines to form various 2-oxazolidinone derivatives (Saitǒ et al., 1986).
Crystal Structure of Uranium(IV) Complexes : In the study of uranium(IV) complexes with Schiff bases, this compound played a role in understanding the structure and assembling role of Schiff-base ligands (Salmon et al., 2004).
Fluorogenic Reagent for Catecholamines : This compound has been investigated as a sensitive fluorogenic reagent for detecting catecholamines like norepinephrine, epinephrine, and dopamine (Umegae et al., 1988).
Study on C2 Side Chain Substituted Compounds : It has been used in structure-activity relationship studies of certain phenylalkenes and tris(phenylalkenes), focusing on their cytotoxic effects (Gust & Lubczyk, 2003).
Fluorogenic Reagent for Reducing Carbohydrates : The compound has been used as a reagent for the fluorometric determination of reducing carbohydrates at very low concentrations (Umegae et al., 1989).
Mechanism of Methylenecyclopropane Rearrangements : It has been involved in studies to understand the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer (Ikeda et al., 2003).
Catalytic Studies of Mn(III)-Schiff Base Complexes : This compound has been used in the synthesis of Mn(III)-Schiff base complexes and their application in catalytic studies (Bermejo et al., 2017).
Antitumor Activity of Ruthenium(III) Complexes : Research on Ru(III) complexes with bis(aminophenolate) ligands, including this compound, has contributed to understanding their antitumor mode of action (Dömötör et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, including any harmful effects it can have on the body, and any precautions that need to be taken when handling it. It could also involve looking at its environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
properties
IUPAC Name |
(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGPMAMBXJESZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449915 | |
| Record name | (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
CAS RN |
148369-91-9 | |
| Record name | (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)
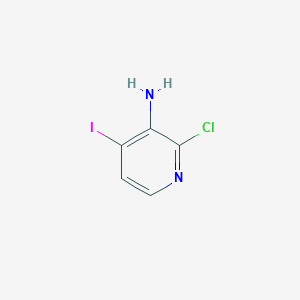
![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
